2-(4-Bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide 2-(4-Bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 5332-64-9
VCID: VC0187597
InChI: InChI=1S/C17H18BrNO2/c1-11-5-4-6-16(13(11)3)19-17(20)10-21-14-7-8-15(18)12(2)9-14/h4-9H,10H2,1-3H3,(H,19,20)
SMILES: CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)C
Molecular Formula: C17H18BrNO2
Molecular Weight: 348.2 g/mol

2-(4-Bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide

CAS No.: 5332-64-9

Main Products

VCID: VC0187597

Molecular Formula: C17H18BrNO2

Molecular Weight: 348.2 g/mol

2-(4-Bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide - 5332-64-9

CAS No. 5332-64-9
Product Name 2-(4-Bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide
Molecular Formula C17H18BrNO2
Molecular Weight 348.2 g/mol
IUPAC Name 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide
Standard InChI InChI=1S/C17H18BrNO2/c1-11-5-4-6-16(13(11)3)19-17(20)10-21-14-7-8-15(18)12(2)9-14/h4-9H,10H2,1-3H3,(H,19,20)
Standard InChIKey VRUSSLGLHIFNDF-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)C
Canonical SMILES CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)C
PubChem Compound 718169
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator